molecular formula C18H13Cl2NO2 B11298622 N-(3,4-dichlorophenyl)-7-methyl-1-benzoxepine-4-carboxamide

N-(3,4-dichlorophenyl)-7-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B11298622
M. Wt: 346.2 g/mol
InChI Key: NROKLXVEUJBRLB-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-7-methyl-1-benzoxepine-4-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxepine ring system substituted with a 3,4-dichlorophenyl group and a carboxamide group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-7-methyl-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ortho-hydroxyaryl ketones and alkenes under acidic or basic conditions.

    Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and the benzoxepine intermediate.

    Formation of the Carboxamide Group: The final step involves the conversion of the acylated intermediate to the carboxamide using reagents such as ammonia or primary amines under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxepine ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

    Substitution: The 3,4-dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxepine derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-7-methyl-1-benzoxepine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-7-methyl-1-benzoxepine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include N-(3,4-dichlorophenyl)-1-benzoxepine-4-carboxamide and N-(3,4-dichlorophenyl)-7-methyl-1-benzoxepine-4-carboxylic acid.

    Uniqueness: The presence of the 7-methyl group and the carboxamide functionality distinguishes it from other benzoxepine derivatives, potentially leading to different chemical reactivity and biological activity.

Properties

Molecular Formula

C18H13Cl2NO2

Molecular Weight

346.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-7-methyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H13Cl2NO2/c1-11-2-5-17-13(8-11)9-12(6-7-23-17)18(22)21-14-3-4-15(19)16(20)10-14/h2-10H,1H3,(H,21,22)

InChI Key

NROKLXVEUJBRLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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